4,6-Dimethylbenzo[d]isoxazol-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
4,6-dimethyl-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C9H10N2O/c1-5-3-6(2)8-7(4-5)12-11-9(8)10/h3-4H,1-2H3,(H2,10,11) |
InChI Key |
UZTMFDOUMOTFJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)ON=C2N)C |
Origin of Product |
United States |
Synthetic Methodologies for 4,6 Dimethylbenzo D Isoxazol 3 Amine and Its Analogues
Established Synthetic Pathways for Isoxazole (B147169) and Benzoisoxazole Ring Systems
The formation of the benzoisoxazole core is achievable through several reliable synthetic routes. These classical and modern approaches offer access to a wide variety of substituted analogues, providing a versatile platform for drug discovery. chim.it
One of the most traditional and widely employed methods for constructing the 1,2-benzoisoxazole ring involves the cyclization of ortho-substituted aryl oximes. chim.it These reactions can proceed through either C–O or N–O bond formation.
The N–O bond formation pathway typically starts from o-hydroxyaryl oximes or their corresponding ketones. chim.it For instance, the cyclization of 2-hydroxyaryl oximes can be achieved through a formal dehydration reaction. chim.it A divergent and regioselective synthesis of 3-substituted benzisoxazoles can be achieved from readily accessible ortho-hydroxyaryl N-H ketimines. organic-chemistry.org These precursors, upon conversion to a common N-Cl imine intermediate, undergo N-O bond formation to yield the benzisoxazole ring under anhydrous conditions. organic-chemistry.org Another approach involves the base-catalyzed reaction of salicylaldehyde (B1680747) with hydroxylamine-O-sulfonic acid at room temperature to produce the parent benzisoxazole. wikipedia.org
Alternatively, C–O bond formation is also a viable strategy, generally commencing from o-substituted aryl oximes under basic conditions. chim.it
The table below summarizes representative cyclization reactions for benzoisoxazole synthesis.
Table 1: Cyclization Approaches to Benzoisoxazoles| Starting Material | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| o-Hydroxyaryl N-H ketimines | N-Chlorosuccinimide (NCS), anhydrous conditions | 3-Substituted benzisoxazoles | organic-chemistry.org |
| Salicylaldehyde | Hydroxylamine-O-sulfonic acid, base | Benzisoxazole | wikipedia.org |
| o-Substituted aryl oximes | Basic conditions | Benzisoxazoles | chim.it |
| 2-Hydroxyaryl oximes | Dehydration | Benzisoxazoles | chim.it |
The [3+2] cycloaddition reaction represents a powerful and convergent method for assembling the benzoisoxazole skeleton, forming both a C–C and a C–O bond in a single step. chim.it This approach typically involves the reaction of a 1,3-dipole, such as a nitrile oxide, with a suitable dipolarophile, like an aryne or a benzoquinone. chim.it
A notable application of this strategy is the reaction between in situ generated arynes and nitrile oxides. organic-chemistry.orgnih.gov Arynes can be produced from precursors like o-(trimethylsilyl)aryl triflates under mild fluoride (B91410) ion treatment. nih.gov Simultaneously, nitrile oxides are generated from chlorooximes (hydroxymoyl chlorides) in the presence of a base. chim.itnih.gov The subsequent cycloaddition of these highly reactive intermediates provides a direct route to functionalized benzisoxazoles under mild conditions. organic-chemistry.orgnih.gov This method is quite general and tolerates a variety of functional groups on both the aryne and nitrile oxide components. nih.gov
The reaction conditions, such as solvent and the rate of addition of reagents, can be optimized to maximize the yield of the desired benzisoxazole and minimize side reactions like the dimerization of the nitrile oxide. nih.gov Both electron-rich and electron-poor aryne precursors can successfully participate in this reaction. nih.gov
The synthesis of 3,4,5-trisubstituted isoxazoles can also be achieved in an aqueous medium via a [3+2] cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds like β-ketoesters or β-ketoamides. beilstein-journals.org
Table 2: [3+2] Cycloaddition for Benzoisoxazole Synthesis
| Dipole Precursor | Dipolarophile Precursor | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Chlorooximes | o-(trimethylsilyl)aryl triflates | CsF, Acetonitrile | 3-Substituted benzisoxazoles | nih.gov |
| Hydroxymoyl chloride | Cyclohexane-1,3-dione | Sodium hydride | Hydrogenated benzisoxazole | chim.it |
| Nitrile oxides | Benzoquinones | N/A | Benzisoxazoles | chim.it |
An alternative to forming the isoxazole ring onto an existing benzene (B151609) ring is to construct the benzene ring from a suitably substituted isoxazole. chim.it This annulation approach is a convenient strategy for accessing certain benzoisoxazole derivatives, particularly fused systems like naphtho[2,1-d]isoxazoles. chim.it
One such method involves the palladium-catalyzed annulation of 5-iodoaryl-substituted isoxazoles with alkynes. chim.it The proposed mechanism proceeds through the insertion of the alkyne and C–H activation of the isoxazole core, leading to a seven-membered palladacycle intermediate which then undergoes reductive elimination to afford the final product. chim.it
Another strategy is the BF3·Et2O-catalyzed reaction of nitrosoarenes with glyoxylate (B1226380) esters, which provides a convergent route to 2,1-benzisoxazoles. acs.org This atom-economical annulation works efficiently for electron-neutral, electron-rich, and even some electron-deficient nitrosoarenes. acs.org
Targeted Synthesis of 4,6-Dimethylbenzo[d]isoxazol-3-amine and its Regioisomers
The synthesis of the specific molecule this compound requires strategic planning for the introduction of three distinct substituents onto the core benzoisoxazole framework: two methyl groups at positions 4 and 6 of the benzo ring, and an amine group at position 3 of the isoxazole ring.
One approach is to start with a commercially available, appropriately substituted benzene derivative. For instance, 3,5-dimethylphenol (B42653) could serve as a potential precursor. The hydroxyl group can direct subsequent reactions, such as formylation or acylation at an ortho position, to install the necessary functionality for isoxazole ring formation. For example, ortho-hydroxylation of 3,5-dimethylphenol followed by further functionalization could lead to a suitable precursor for cyclization.
Alternatively, if starting from a simpler benzene derivative, the methyl groups can be introduced via electrophilic aromatic substitution reactions. The Friedel-Crafts alkylation, using an alkyl halide like methyl chloride (CH3Cl) and a Lewis acid catalyst such as aluminum chloride (AlCl3), is a classic method for this purpose. libretexts.orgwikipedia.org However, the directing effects of existing substituents must be carefully considered to achieve the desired 1,3-substitution pattern of the two methyl groups relative to the eventual points of fusion for the isoxazole ring. The order of reactions is critical; for example, alkylation of a phenol (B47542) would likely lead to ortho and para substitution relative to the hydroxyl group. pressbooks.pub
Introducing an amino group at the 3-position of the isoxazole ring can be accomplished through several methods. A common strategy involves the nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, at the 3-position. For example, 3-bromoisoxazoles, while often inert to substitution under thermal conditions, can undergo amination when activated by phosphazene bases under microwave irradiation. researchgate.net
Another route involves the reaction of hydroxylamine (B1172632) with allenic nitriles, which has been shown to produce 3-alkyl-5-aminoisoxazoles. rsc.org A related reaction with phenylpropynenitrile can yield 3-amino-5-phenylisoxazole. rsc.org
For the benzo[d]isothiazole system, which is analogous to benzo[d]isoxazole, 3-aminobenzo[d]isothiazoles have been synthesized from 3-substituted-2-fluoro-benzonitriles. arkat-usa.org The process involves reaction with sodium sulfide (B99878) followed by treatment with ammonia (B1221849) and sodium hypochlorite. arkat-usa.org A similar strategy could potentially be adapted for the synthesis of 3-aminobenzo[d]isoxazoles.
A plausible synthetic route to this compound could therefore involve the initial synthesis of a 4,6-dimethyl-3-halobenzo[d]isoxazole intermediate, followed by a nucleophilic amination step. The synthesis of the halogenated intermediate would follow the general pathways described in section 2.1, starting from a 3,5-dimethyl-substituted benzene precursor.
Green Chemistry Approaches and Sustainable Synthetic Methodologies
Green chemistry principles are being integrated into the synthesis of isoxazole and benzisoxazole analogues to reduce the environmental footprint of chemical processes. dntb.gov.uamdpi.comnih.gov These approaches prioritize the use of non-hazardous solvents, renewable starting materials, and energy-efficient conditions. researchgate.netuni-muenster.de
A key area of development is the use of environmentally benign solvents. dntb.gov.ua Researchers have successfully employed aqueous media for the synthesis of isoxazole derivatives, avoiding the use of volatile and often toxic organic solvents. ias.ac.in For instance, a one-pot, three-component reaction for synthesizing 4H-isoxazol-5-one derivatives has been developed using water as the solvent and a biodegradable catalyst, pyruvic acid. ias.ac.in This method can be conducted under both conventional heating and ultrasound irradiation, offering a greener alternative to traditional methods. ias.ac.in Another approach involves using agro-waste-based solvent mediums, which are inexpensive and eco-friendly, to produce 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones in high yields (86–92%). nih.gov
Multicomponent reactions (MCRs) represent another cornerstone of green synthetic strategies, as they enhance atom economy by combining multiple reactants in a single step to form a complex product. ias.ac.innih.gov The synthesis of thiazolyl-pyridazinedione derivatives, for example, has been achieved via a multicomponent reaction under microwave irradiation using chitosan, a naturally occurring basic catalyst. nih.gov This method not only provides high yields but also features a short reaction time. nih.gov
The use of sustainable catalysts is also a critical aspect. In addition to biodegradable catalysts like pyruvic acid, heterogeneous catalysts such as graphene oxide have been reported for facilitating 1,3-dipolar cycloaddition reactions in aqueous media. dntb.gov.ua These catalysts can often be recovered and reused, further enhancing the sustainability of the process. nih.gov The application of aqueous micellar conditions, which can facilitate reactions like the Sonogashira coupling, has also been shown to vastly reduce the environmental impact by improving yields and lowering catalyst loading. uni-muenster.de
Table 1: Comparison of Green Solvents in Isoxazole Synthesis
| Catalyst/Solvent System | Target Derivative | Reaction Type | Yield | Reference |
| Pyruvic Acid / Water | 4H-isoxazol-5-one | Multicomponent Reaction | Good | ias.ac.in |
| Agro-waste-based solvent | 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-one | Multicomponent Reaction | 86-92% | nih.gov |
| Chitosan / (Microwave) | 1-thiazolyl-pyridazinedione | Multicomponent Reaction | High | nih.gov |
Advanced Synthetic Techniques: Microwave-Assisted and Catalytic Methods
To improve the efficiency and speed of synthesis for benzisoxazole and its analogues, advanced techniques such as microwave-assisted synthesis and novel catalytic methods are widely employed. These methods offer significant advantages over conventional heating, including drastically reduced reaction times, higher yields, and improved product purity. nih.govresearchgate.netarkat-usa.org
Microwave-assisted organic synthesis has emerged as a powerful tool in medicinal chemistry for its ability to accelerate reactions. researchgate.netabap.co.in The synthesis of isoxazole derivatives from chalcones, for instance, required 6-8 hours with conventional heating to achieve yields of 58-69%, whereas microwave irradiation completed the reaction in just 6-10 minutes with improved yields of 67-82%. researchgate.net Similarly, the synthesis of 3,4-dihydro-2H-benzo[b] rsc.orgnih.govoxazines via a one-pot multicomponent reaction saw significant improvement with microwave assistance, which reduced reaction time, minimized solvent use, and simplified work-up. arkat-usa.org This technology is considered an energy-efficient and eco-friendly process, aligning with the principles of green chemistry. mdpi.comnih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Isoxazole Analogues
| Reaction | Conventional Method (Time / Yield) | Microwave Method (Time / Yield) | Reference |
| Isoxazole derivatives from Chalcones | 6-8 hours / 58-69% | 6-10 minutes / 67-82% | researchgate.net |
| Quinoline-fused 1,4-benzodiazepines | Several hours / 62-65% | 80 °C / 92-97% | nih.gov |
| 2-alkyl benzoxazoles from 2-aminophenols | Several hours | 9-12 minutes / 71-87% | researchgate.net |
Catalytic methods are fundamental to the modern synthesis of the benzisoxazole core. chim.it Palladium-catalyzed reactions, in particular, have enabled novel pathways for constructing the benzisoxazole ring. One such method involves a palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes, which proceeds through a C-H bond activation mechanism. rsc.org This allows for the simultaneous formation of C-C and C=N bonds. rsc.org
Copper-catalyzed reactions also feature prominently in the synthesis of isoxazoles. chim.itbohrium.com For example, a copper-catalyzed cycloaddition of nitrile oxides with alkynes is a common strategy. semanticscholar.org The choice of ligand can be crucial; using pyridinyl benzimidazol (PBI) as a bidentate N-chelating ligand with a copper acetate (B1210297) catalyst has been shown to promote the clean synthesis of 3,5-disubstituted isoxazoles. bohrium.com The development of efficient protocols for [3+2] cycloaddition reactions between in-situ generated nitrile oxides and arynes has provided an alternative and convenient route to a variety of benzisoxazoles. nih.gov This method tolerates a range of functional groups and can achieve high yields, with one example reaching 90%. nih.gov
Reaction Mechanisms and Chemical Reactivity of Benzo D Isoxazol 3 Amines
Mechanistic Pathways of Benzo[d]isoxazole Ring Formation
The construction of the benzo[d]isoxazole core is a well-established area of synthetic chemistry, typically involving the formation of a five-membered isoxazole (B147169) ring fused to a benzene (B151609) ring. youtube.com Traditional and modern synthetic routes rely on the intramolecular cyclization of suitably substituted benzene precursors. These methods can generally be categorized by which bond of the heterocyclic ring is formed during the key cyclization step. The two most common strategies involve the formation of the C–O bond or the N–O bond. youtube.com
For a compound such as 4,6-Dimethylbenzo[d]isoxazol-3-amine, the starting material would typically be a substituted xylene derivative. For instance, a plausible precursor for the formation of the 4,6-dimethylbenzo[d]isoxazole ring is 2-hydroxy-4,6-dimethylbenzonitrile (B2395028) or a related derivative.
Nucleophilic Aromatic Substitution (SNAr) in Cyclization
One of the primary mechanistic routes for the formation of the benzo[d]isoxazole ring is through an intramolecular Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is particularly effective when the benzene ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. researchgate.netasianpubs.org
In the context of synthesizing 3-aminobenzo[d]isoxazoles, a common precursor is an ortho-halobenzonitrile. The process can be described as follows:
Precursor : The reaction starts with a 2-halo-benzonitrile derivative. For the target molecule, this would be 2-halo-4,6-dimethylbenzonitrile. The nitrile group (–CN) acts as a potent electron-withdrawing group, activating the C1 position (to which the halogen is attached) for nucleophilic attack.
Nucleophile : A reagent like hydroxylamine (B1172632) (NH₂OH) is introduced. Under basic conditions, hydroxylamine can act as the nucleophile.
Attack and Cyclization : The hydroxylamine attacks the activated carbon atom bearing the halogen, displacing it. This is followed by an intramolecular cyclization where the oxygen or nitrogen of the hydroxylamine moiety attacks the carbon of the nitrile group.
Tautomerization : The resulting cyclized intermediate then undergoes tautomerization to yield the final, stable 3-aminobenzo[d]isoxazole aromatic system.
An efficient method for producing 3-amino-substituted 1,2-benzisoxazoles involves the microwave-promoted nucleophilic aromatic substitution on a 3-chloro-1,2-benzisoxazole (B94866) with various amines, demonstrating the viability of substitution at this position. researchgate.net
Intramolecular Cyclization Pathways
The most frequently employed method for synthesizing the benzo[d]isoxazole ring involves the intramolecular cyclization of ortho-substituted aryl oximes. youtube.com This pathway can be categorized based on the specific bond being formed.
C–O Bond Formation: This approach typically begins with an o-substituted aryl oxime, where the ortho substituent is a leaving group (e.g., a halogen or a nitro group). youtube.comnih.gov The reaction proceeds under basic conditions, where the oxime is deprotonated to form an oximate anion. This anion then acts as an oxygen nucleophile, attacking the carbon bearing the leaving group in an intramolecular SNAr reaction to close the ring. For example, treating a protected 2-nitro-aryl oxime with a base like potassium carbonate can lead to the displacement of the nitro-group and the formation of the benzo[d]isoxazole ring. youtube.com
N–O Bond Formation: Alternatively, the N–O bond can be formed in the cyclization step. This strategy starts with a 2-hydroxyaryl oxime. youtube.com The key is to convert the oxime's hydroxyl group into a good leaving group. This allows the phenolic hydroxyl group to act as a nucleophile, attacking the nitrogen atom and displacing the leaving group to form the N–O bond and complete the ring. youtube.com This method must be carefully controlled, as a competing Beckmann rearrangement can sometimes lead to the formation of benzo[d]oxazole byproducts. youtube.com
The general steps for this pathway are outlined below:
| Step | Description | Precursor Example for 4,6-Dimethyl Derivative |
| 1 | Oxime Formation | Reaction of 2-hydroxy-4,6-dimethylbenzaldehyde (B2373390) with hydroxylamine to form the corresponding aldoxime. |
| 2 | Activation | The hydroxyl group of the oxime is activated by converting it into a better leaving group (e.g., by tosylation). |
| 3 | Cyclization | The phenolic oxygen attacks the oxime nitrogen, displacing the activated leaving group to form the N–O bond. |
| 4 | Aromatization | The intermediate cyclized product aromatizes to the stable benzo[d]isoxazole ring system. |
Role of Intermediates in Reaction Progression
The progression of benzo[d]isoxazole synthesis is marked by the formation of key reactive intermediates. The stability and subsequent reactivity of these intermediates dictate the reaction's success and the final product distribution.
Oxime Intermediates : In many synthetic routes, aryl oximes are crucial, stable intermediates that are isolated before the final cyclization step. youtube.comnih.gov For instance, the reaction of a 2-hydroxyaryl aldehyde or ketone with hydroxylamine hydrochloride produces the corresponding 2-hydroxyaryl oxime. youtube.com This intermediate holds the necessary functional groups—the phenolic hydroxyl and the oxime—in the correct ortho orientation for the subsequent ring-closing reaction.
Oximate Anions : In base-promoted cyclizations involving C–O bond formation, the deprotonated oximate anion is the key reactive intermediate. Its nucleophilicity is critical for the intramolecular attack that displaces the ortho-leaving group. nih.gov
Meisenheimer-like Complexes : During SNAr-type cyclizations, a short-lived, negatively charged intermediate, analogous to a Meisenheimer complex, is formed. researchgate.net In this intermediate, both the nucleophile and the leaving group are temporarily attached to the aromatic ring, which bears a negative charge delocalized through the π-system, particularly stabilized by electron-withdrawing groups like the nitrile. The subsequent expulsion of the leaving group restores the aromaticity and forms the final product.
Reactivity of the Amino Group in this compound
The exocyclic amino group at the C3 position of the benzo[d]isoxazole ring is a versatile functional handle. Its reactivity is characteristic of a primary aromatic amine, allowing for a wide range of derivatization reactions. This nucleophilic character enables reactions with various electrophiles to form amides, sulfonamides, ureas, and other related structures. acs.orgnih.govias.ac.in
Derivatization Reactions of the 3-Amino Moiety
The 3-amino group of benzo[d]isoxazoles readily participates in reactions typical of primary amines, making it a key site for molecular modification. Such derivatizations are fundamental in fields like medicinal chemistry for tuning the pharmacological properties of the core scaffold.
Common derivatization reactions include:
Acylation : Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-(benzo[d]isoxazol-3-yl)amides. This is a standard method for introducing a wide variety of acyl groups.
Sulfonylation : Treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or benzenesulfonyl chloride) in a basic medium like pyridine (B92270) results in the formation of stable N-(benzo[d]isoxazol-3-yl)sulfonamides. This reaction has been demonstrated on related benzo[d]isoxazole scaffolds. nih.gov
Urea and Thiourea Formation : The amino group exhibits excellent reactivity towards isocyanates and isothiocyanates to produce N,N'-disubstituted ureas and thioureas, respectively. asianpubs.orgias.ac.in This reaction is often rapid and proceeds under mild conditions. For example, reacting a 3-aminobenzo[d]isoxazole derivative with an appropriate phenyl isocyanate yields a urea-linked compound. acs.org
The table below summarizes these key derivatization reactions.
| Reaction Type | Reagent | Functional Group Formed |
| Acylation | Acyl Chloride (R-COCl) | Amide (-NH-CO-R) |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide (-NH-SO₂-R) |
| Urea Formation | Isocyanate (R-NCO) | Urea (-NH-CO-NH-R) |
| Thiourea Formation | Isothiocyanate (R-NCS) | Thiourea (-NH-CS-NH-R) |
Influence of Methyl Substituents on Amino Group Reactivity
The presence of two methyl groups on the benzene ring at positions 4 and 6 has a predictable electronic influence on the reactivity of the 3-amino group.
Electronic Effects : Methyl groups are electron-donating through an inductive effect (+I effect). This effect increases the electron density of the aromatic π-system. This increased electron density is relayed through the fused ring system to the exocyclic 3-amino group. As a result, the nitrogen atom of the amino group becomes more electron-rich and, therefore, more nucleophilic. This enhanced nucleophilicity makes this compound more reactive towards electrophiles compared to its unsubstituted counterpart, 3-aminobenzo[d]isoxazole. Reactions such as acylation or sulfonylation would be expected to proceed at a faster rate.
Steric Effects : The methyl group at the 4-position is adjacent to the 3-amino group. While methyl is a relatively small alkyl group, it can exert minor steric hindrance. This could potentially influence the approach of very bulky electrophiles to the amino group. However, for most common derivatization reactions, this steric effect is likely to be minimal and outweighed by the activating electronic effect. The methyl group at the 6-position is too distant to have any significant steric impact on the 3-amino group.
Stability and Transformation Pathways of the Benzo[d]isoxazole Core
The benzo[d]isoxazole, or 1,2-benzisoxazole (B1199462), ring system is an aromatic heterocyclic scaffold that forms the core of numerous compounds with significant applications in medicinal chemistry. wikipedia.orgnih.gov Its stability is derived from its aromatic character. wikipedia.org However, the presence of a relatively weak nitrogen-oxygen (N-O) bond is a key feature that dictates its chemical reactivity and susceptibility to various transformation pathways. researchgate.netnsf.gov This bond is prone to cleavage under a variety of conditions, including reductive, transition-metal-mediated, and base-induced reactions, making the benzo[d]isoxazole core a versatile intermediate in synthetic chemistry. researchgate.netchim.itnih.gov
The core structure is generally stable, but less so than its benzoxazole (B165842) isomers. The reactivity is centered on the isoxazole portion of the fused ring system. The N-O bond can be broken through oxidative addition with transition metals or by the action of strong inorganic reductants, highlighting its susceptibility to both types of processes. researchgate.netresearchgate.net
Key transformation pathways of the benzo[d]isoxazole core primarily involve the scission of this N-O bond, leading to ring-opened intermediates that can subsequently cyclize or react further to yield a diverse array of molecular structures.
Reductive Cleavage: One of the most common transformations is the reductive cleavage of the N-O bond. Various reagents have been employed to achieve this, leading to different products depending on the substrate and reaction conditions. For instance, hydrogenolysis using Raney nickel is a well-established method. nih.gov The combination of Raney nickel with aluminum chloride (AlCl₃) in aqueous methanol (B129727) has been shown to be effective for cleaving the N-O bond in fused 2-isoxazolines, which are structurally related to the benzo[d]isoxazole system, to produce β-hydroxyketones. nih.gov Other reducing agents like lithium aluminum hydride (LiAlH₄) and molybdenum hexacarbonyl (Mo(CO)₆) are also used for this purpose. nih.gov
Transition Metal-Mediated Transformations: Transition metals play a crucial role in mediating the cleavage and functionalization of the benzo[d]isoxazole ring. researchgate.net Catalysts based on rhodium, palladium, copper, and iron can activate the N-O bond, typically through an oxidative addition mechanism. researchgate.netresearchgate.netnih.gov These reactions can lead to skeletal rearrangements and the formation of new heterocyclic systems. For example, rhodium-catalyzed ring-opening reactions have been documented. researchgate.net Similarly, copper-catalyzed reactions involving oxime acetates and aryldiazonium salts proceed via N-O bond cleavage to form N-2-aryl-1,2,3-triazoles. nih.gov
Ring Expansion and Skeletal Reorganization: The benzo[d]isoxazole core can serve as a precursor for larger or different ring systems through skeletal editing. Ring expansion reactions have been reported where the initial ring-opening is followed by a 6π-electrocyclization to furnish naphthalene (B1677914) derivatives. researchgate.net This highlights the utility of the isoxazole moiety as a masked functional group that can be unveiled to participate in complex transformations. Furthermore, skeletal reorganization can occur where other heterocyclic systems are converted into benzisoxazoles; for instance, benzofurans can be transformed into benzisoxazoles, demonstrating the interconvertibility of these aromatic cores. researchgate.net
The following table summarizes various transformation pathways for the isoxazole and benzo[d]isoxazole core based on literature findings. While these reactions have not been documented specifically for this compound, they represent the general reactivity of the core structure.
| Transformation Type | Reagents/Catalyst | Resulting Product Type | Reference |
|---|---|---|---|
| Reductive N-O Cleavage | Raney Ni / AlCl₃, aq. MeOH | β-Hydroxyketones | nih.gov |
| Reductive N-O Cleavage | Mo(CO)₆ | γ-Aminoalcohols | nih.gov |
| Transition Metal-Mediated Ring Opening | Rh-catalyst | Functionalized Pyrroles/Isoquinolines | researchgate.net |
| Ring Expansion | Phosphonium ylide | Substituted Naphthalenes | researchgate.net |
| Skeletal Reorganization | (Starting from Benzofurans) | Benzisoxazoles / Benzoxazoles | researchgate.net |
| Base-Induced Cyclization / N-O Cleavage | LDA | Substituted Benzisoxazoles | chim.it |
Spectroscopic Characterization Techniques for Structural Elucidation
X-ray Crystallography for Solid-State Structure Determination.There are no published reports on the single-crystal X-ray diffraction analysis of 4,6-Dimethylbenzo[d]isoxazol-3-amine. Consequently, information on its crystal system, space group, unit cell dimensions, and atomic coordinates is unavailable.
Without access to primary research articles or database entries containing this fundamental characterization data, a scientifically accurate and informative article on the spectroscopic and crystallographic properties of this compound cannot be constructed.
Computational Chemistry and in Silico Approaches for 4,6 Dimethylbenzo D Isoxazol 3 Amine Research
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental for understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine electronic structure, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and reactivity descriptors. researchgate.net
For 4,6-Dimethylbenzo[d]isoxazol-3-amine, DFT studies would elucidate the electron distribution, molecular electrostatic potential (MEP), and the HOMO-LUMO energy gap, which is crucial for assessing its kinetic stability and chemical reactivity. researchgate.net While specific DFT analyses for this compound are not available in the reviewed literature, such studies on related benzisoxazole derivatives have been used to correlate theoretical data with experimental findings, for instance, in evaluating antioxidant or anticancer potential. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity. These models are instrumental in predicting the activity of new compounds and optimizing lead structures.
Currently, there are no published QSAR models developed specifically for a series of compounds centered on this compound. The development of such a model would require a dataset of structurally similar molecules with measured biological activity against a specific target.
2D and 3D QSAR Methodologies (e.g., CoMFA, CoMSIA)
2D and 3D-QSAR methodologies provide more detailed insights into the structural requirements for activity. 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen-bonding interactions.
Studies on other isoxazole (B147169) and benzisoxazole derivatives have successfully employed CoMFA and CoMSIA to guide drug design. nih.gov For this compound, a 3D-QSAR study would involve aligning it with a series of active analogues and generating models to highlight which structural modifications could enhance a desired biological effect. The creation of such models is contingent on the availability of a suitable dataset.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. It is a cornerstone of structure-based drug design, helping to elucidate binding modes and predict binding affinity.
Docking studies are routinely performed on benzisoxazole derivatives to understand their interaction with biological targets like enzymes or receptors. tandfonline.comnih.gov A molecular docking study of this compound would require the selection of a relevant protein target. The simulation would predict the binding pose, key interacting amino acid residues, and a scoring function to estimate binding affinity, typically reported in kcal/mol. nih.gov Without a specified biological target, such a study remains hypothetical for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. These simulations are used to assess the stability of the docked pose, analyze conformational changes, and calculate binding free energies. nih.gov
Cheminformatics and Virtual Screening for Novel Analogue Discovery
Cheminformatics and virtual screening are powerful approaches for identifying novel compounds from large chemical libraries. Virtual screening can be either ligand-based, searching for molecules with similar properties to a known active compound, or structure-based, docking a library of compounds into a target protein. nih.gov
If this compound were identified as a hit compound, its structure could be used as a query in virtual screening campaigns to discover novel analogues with potentially improved properties. Basic computed properties, such as those listed in the table below, are often used as initial filters in these screening workflows. chemscene.com
Computed Properties
Basic molecular properties for this compound have been calculated and are available in chemical databases. These descriptors are often used in cheminformatics and as a preliminary assessment of drug-likeness.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O | chemscene.com |
| Molecular Weight | 162.19 g/mol | chemscene.com |
| Topological Polar Surface Area (TPSA) | 52.05 Ų | chemscene.com |
| LogP | 2.02684 | chemscene.com |
| Hydrogen Bond Donors | 1 | chemscene.com |
| Hydrogen Bond Acceptors | 3 | chemscene.com |
| Rotatable Bonds | 0 | chemscene.com |
Structure Activity Relationship Sar and Ligand Design Principles of Benzo D Isoxazol 3 Amines
General Principles of SAR in Benzo[d]isoxazole Derivatives
The biological activity of benzo[d]isoxazole derivatives is highly dependent on the nature and position of substituents on both the bicyclic core and any appended chemical moieties. Research has shown that this scaffold is a versatile template for developing inhibitors of various protein targets, including kinases and heat shock proteins. nih.govnih.govnih.gov
Key structural features that govern the activity of this class include:
The Benzo[d]isoxazole Core : This bicyclic system serves as a rigid anchor, correctly positioning other functional groups for interaction with a biological target. Its aromatic nature allows for pi-stacking and hydrophobic interactions within protein binding pockets. Studies have demonstrated that the benzo[d]isoxazole-3-carboxamide structure is crucial for certain biological activities, such as the inhibition of Hypoxia-Inducible Factor (HIF)-1α.
The 3-Position Substituent : The group at the 3-position of the isoxazole (B147169) ring is critical for activity. In the 3-aminobenzo[d]isoxazole series, the amino group often acts as a key hydrogen bond donor or as a point of attachment for larger side chains that confer target specificity. For example, a series of 3-aminobenzo[d]isoxazoles were identified as potent inhibitors of the c-Met tyrosine kinase. nih.gov
Substituents on the Benzene (B151609) Ring : Modifications to the benzene portion of the scaffold significantly modulate activity. The introduction of various functional groups can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing binding affinity, selectivity, and pharmacokinetic properties. For instance, benzisoxazoles with electron-withdrawing nitro groups have shown good anti-inflammatory activity, while those with methyl or methoxy (B1213986) groups exhibited prominent antioxidant activity. nih.gov
Impact of Substitution Patterns (e.g., Dimethyl Substituents) on Biological Activities within the Benzo[d]isoxazol-3-amine Class
While specific research on 4,6-Dimethylbenzo[d]isoxazol-3-amine is not extensively detailed in the reviewed literature, the impact of its substitution pattern can be inferred from SAR studies on related analogues. Methyl groups are small, lipophilic, and weakly electron-donating. Their placement at the 4 and 6 positions on the benzo ring would be expected to influence biological activity in several ways:
Steric Influence : The methyl groups can provide positive steric interactions, fitting into specific hydrophobic pockets within a target protein to enhance binding affinity. Conversely, they could also cause steric hindrance, preventing the molecule from adopting the optimal conformation for binding.
Electronic Effects : As electron-donating groups, methyl substituents can increase the electron density of the aromatic ring, potentially modulating the pKa of the 3-amino group or influencing interactions with electron-deficient regions of a receptor.
Metabolic Stability : Methyl groups can block sites of potential metabolism on the aromatic ring, which may lead to improved metabolic stability and a longer half-life in vivo.
SAR studies on related compounds illustrate the sensitivity of the benzo[d]isoxazole scaffold to substitution. For instance, in a series of c-Met kinase inhibitors based on the 3-aminobenzo[d]isoxazole scaffold, various substituents were explored at different positions, revealing that even small changes could lead to significant differences in potency. nih.gov Similarly, studies on other benzisoxazole derivatives have shown that substitutions on the phenyl ring are critical for modulating activity against targets like acetylcholinesterase and Hsp90. nih.gov
Table 1: Illustrative SAR of Substituted Benzo[d]isoxazole Derivatives This table is a composite of findings from different studies on various benzo[d]isoxazole scaffolds to illustrate general principles, as direct comparative data for this compound was not available.
| Scaffold Base | Position of Substitution | Substituent | Observed Biological Effect | Target Class Example |
|---|---|---|---|---|
| Benzisoxazole | Phenyl Ring | Unsubstituted | Good antibacterial activity | Bacteria |
| Benzisoxazole | Phenyl Ring | Methyl (CH₃) | Prominent antioxidant activity | Oxidative enzymes |
| Benzisoxazole | Phenyl Ring | Methoxy (OCH₃) | Prominent antioxidant activity | Oxidative enzymes |
| Benzisoxazole | Phenyl Ring | Nitro (NO₂) | Good anti-inflammatory activity | Inflammatory targets |
| 3-Aminobenzo[d]isoxazole | 4-position | N,N'-diphenyl urea | Potent inhibition of VEGFR/PDGFR | Receptor Tyrosine Kinases |
Rational Design of Ligands Based on the Benzo[d]isoxazol-3-amine Scaffold
The benzo[d]isoxazol-3-amine scaffold is an attractive starting point for the rational design of novel ligands. Its rigid structure and synthetically accessible substitution points allow for systematic modification to optimize interactions with a specific biological target.
One successful strategy involves structure-based drug design. For example, after identifying 3-aminobenzo[d]isoxazoles as kinase inhibitors, medicinal chemists can use co-crystal structures of a lead compound bound to its target kinase. This structural information reveals key interactions, such as hydrogen bonds and hydrophobic contacts, guiding the design of new analogues with improved potency and selectivity. This approach has been used to develop potent inhibitors of c-Met and other receptor tyrosine kinases. nih.gov
Another design principle is scaffold hopping, where the benzo[d]isoxazole core is used as a bioisosteric replacement for other chemical groups. The benzisoxazole heterocycle has been successfully used as a replacement for the benzoyl functionality in a class of N-benzylpiperidine inhibitors of acetylcholinesterase, demonstrating its utility in mimicking the structural and electronic features of other moieties. nih.gov This approach allows designers to leverage the favorable physicochemical and pharmacokinetic properties of the benzisoxazole core to create novel intellectual property and potentially improved drug candidates.
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of functional groups required for biological activity. For the benzo[d]isoxazol-3-amine class, a pharmacophore model would typically include features such as:
A hydrogen bond donor (the 3-amino group).
An aromatic ring feature (the benzo moiety).
Specific hydrophobic or hydrogen bond acceptor/donor points corresponding to substituents on the scaffold.
This model can then be used to virtually screen large compound libraries to identify new molecules with a high probability of being active. It also serves as a guide for lead optimization.
Improving Potency and Selectivity : Systematically altering substituents on the benzene ring and the 3-amino group to maximize interactions with the target protein while minimizing interactions with off-target proteins. nih.gov
Enhancing Pharmacokinetic Properties : Modifying the structure to improve solubility, membrane permeability, and metabolic stability. For example, introducing polar groups can increase solubility, while blocking metabolically liable sites (e.g., with a methyl or fluoro group) can increase the compound's half-life. nih.gov
Reducing Toxicity : The isoxazole ring itself can sometimes be associated with metabolic liabilities, such as ring cleavage leading to reactive metabolites. Lead optimization efforts may involve modifying substituents to disfavor such metabolic pathways and reduce the potential for toxicity.
Through these combined strategies of rational design, pharmacophore modeling, and lead optimization, the benzo[d]isoxazol-3-amine scaffold can be effectively utilized to develop novel and highly active therapeutic agents for a variety of diseases.
Biological Targets and Mechanistic Investigations of 4,6 Dimethylbenzo D Isoxazol 3 Amine and Its Analogues
Epigenetic Targets: Bromodomains (e.g., TRIM24) and their Inhibition
Epigenetic mechanisms, which regulate gene expression without altering the DNA sequence itself, are critical in health and disease. Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, acting as "readers" of the epigenetic code. nih.gov The Bromodomain and Extra-Terminal domain (BET) family of proteins, in particular, have been identified as attractive therapeutic targets in cancer and inflammatory diseases. nih.gov
The Tripartite Motif-Containing Protein 24 (TRIM24), also known as TIF1α, is a transcriptional regulator and E3 ubiquitin ligase that contains a bromodomain. documentsdelivered.comnih.gov Overexpression of TRIM24 has been linked to poor prognosis in several cancers, including breast and prostate cancer. nih.govdocumentsdelivered.com Consequently, the development of TRIM24 bromodomain inhibitors is a significant area of research.
Derivatives of 4,6-Dimethylbenzo[d]isoxazol-3-amine have emerged as potent inhibitors of the TRIM24 bromodomain. Specifically, a series of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives have been identified and optimized as potent and selective inhibitors of TRIM24, demonstrating potential anti-cancer activities. nih.gov
Structure-based optimization of this series led to the development of compounds with significant inhibitory activity in biochemical assays. nih.gov For instance, compounds 11d and 11h from one study exhibited IC50 values of 1.88 μM and 2.53 μM, respectively, in an AlphaScreen assay. nih.gov
Molecular Mechanisms of Bromodomain-Ligand Interactions
The interaction between bromodomain inhibitors and their target proteins is crucial for their activity. For the N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine series, molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies have been employed to understand the binding mechanisms. nih.gov These computational studies help to elucidate the key interactions between the ligand and the amino acid residues within the acetyl-lysine binding pocket of the TRIM24 bromodomain. nih.gov The insights from these models guide the rational design of new derivatives with improved potency and selectivity. nih.gov
The bromodomain itself features a conserved binding pocket that accommodates the acetylated lysine residue. Inhibitors like the benzoisoxazole derivatives are designed to mimic this natural ligand, competing for binding and thereby disrupting the protein's function. nih.gov The binding is typically characterized by hydrogen bonds and hydrophobic interactions within the binding pocket. nih.gov
Cellular Effects of Bromodomain Inhibition
The inhibition of bromodomains by small molecules leads to various cellular consequences. For the N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives, their inhibitory activity against TRIM24 has been shown to translate into anti-proliferative effects in cancer cell lines. nih.gov
A viability assay demonstrated that this series of compounds has the potential to inhibit the proliferation of prostate cancer cells, such as LNCaP and C4-2B. nih.gov This inhibitory activity was further supported by colony formation assays. nih.gov Notably, compounds 11d and 11h also inhibited the proliferation of other cancer cell types, including the non-small cell lung cancer (NSCLC) cell line A549, with IC50 values of 1.08 μM and 0.75 μM, respectively. nih.gov
Receptor Tyrosine Kinases (RTKs) as Potential Targets
Receptor tyrosine kinases are a family of cell surface receptors that play critical roles in cellular signaling pathways, controlling processes such as cell growth, differentiation, and metabolism. Dysregulation of RTK signaling is a common feature of many cancers, making them important therapeutic targets. While various isoxazole (B147169) derivatives have been investigated as kinase inhibitors, there is currently no specific information available in the reviewed literature directly linking this compound to the inhibition of receptor tyrosine kinases. nih.gov
Sphingomyelin (B164518) Synthase 2 (SMS2) Inhibition
Sphingomyelin synthases are enzymes that catalyze the final step in the biosynthesis of sphingomyelin, a key component of cell membranes. SMS2, in particular, has been identified as a promising therapeutic target for several chronic inflammation-associated diseases, including atherosclerosis and insulin (B600854) resistance. nih.gov
While there is no direct evidence of this compound inhibiting SMS2, a series of 4-benzyloxybenzo[d]isoxazole-3-amine derivatives have been identified as potent and highly selective inhibitors of human SMS2. documentsdelivered.comnih.gov Through a strategy of conformational restriction and systematic structural modifications, a lead compound, 15w , was developed. This compound demonstrated good oral bioavailability (F = 56%) in mice and was shown to attenuate chronic inflammation in a diabetic mouse model after six weeks of oral administration. nih.gov
Other Investigated Biological Activities of Related Benzoisoxazole Derivatives
The versatile benzoisoxazole and isoxazole scaffolds are found in compounds with a wide array of biological activities. wikipedia.org These include antimicrobial, anti-inflammatory, anticancer, antifungal, antipsychotic, anticonvulsant, and anti-glycation properties. nih.govresearchgate.net
Antimicrobial and Antifungal Activity: Various isoxazole derivatives have demonstrated significant antimicrobial and antifungal properties. nih.govresearchgate.net Some have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. nih.govnih.gov
Anti-inflammatory Activity: The anti-inflammatory potential of isoxazole derivatives has been documented, with some compounds showing activity comparable to or even exceeding that of established drugs in preclinical models. sigmaaldrich.com
Anticancer Activity: Beyond TRIM24 inhibition, isoxazole-containing compounds have been explored as anticancer agents acting through various mechanisms, including the inhibition of other enzymes and disruption of cellular signaling pathways. figshare.com
Antipsychotic and Anticonvulsant Activity: The benzoisoxazole core is present in several pharmaceutical drugs, including antipsychotic and anticonvulsant medications. wikipedia.org
Anti-glycation Activity: Certain derivatives have been investigated for their ability to inhibit the formation of advanced glycation end-products (AGEs), which are implicated in the complications of diabetes.
Mechanistic Studies of Antimicrobial Action
The mechanisms by which benzoisoxazole derivatives exert their antimicrobial effects are an area of active investigation. One proposed mechanism is the inhibition of bacterial DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication. nih.gov Computational docking studies have suggested that these compounds can bind to the active site of DNA gyrase, thereby inhibiting its function and leading to bacterial cell death. nih.gov Another novel class of bacterial type-II topoisomerase inhibitors features a spiropyrimidine-trione architecture fused to a benzisoxazole scaffold, which has shown potent activity against Gram-positive and some Gram-negative bacteria. nih.gov
Insights into Anti-inflammatory Pathways
There is no available research data specifically investigating the anti-inflammatory pathways modulated by this compound. Studies on analogous heterocyclic compounds suggest that potential mechanisms for anti-inflammatory action could involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2). However, without experimental evidence, any discussion on the specific effects of this compound on these or other inflammatory mediators like cytokines (e.g., TNF-α, IL-6) would be purely speculative.
Investigation of Anticonvulsant Properties
Similarly, there are no specific studies on the anticonvulsant properties of this compound. The anticonvulsant activity of structurally related compounds, such as the marketed drug zonisamide (B549257) (a benzisoxazole derivative), is known to involve multiple mechanisms, including the blockade of voltage-gated sodium channels and T-type calcium channels. Standard preclinical screening for anticonvulsant activity typically involves models like the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test to identify efficacy against different seizure types. Without data from such tests for this compound, its potential and mechanism as an anticonvulsant remain unknown.
Emerging Research Directions and Future Outlook
Development of Novel Synthetic Methodologies
The synthesis of 3-aminobenzisoxazole derivatives is a key area of research, as this moiety is a crucial pharmacophore in many biologically active compounds. While specific methods for the synthesis of 4,6-Dimethylbenzo[d]isoxazol-3-amine are not extensively documented, several general strategies for the synthesis of 3-amino-substituted 1,2-benzisoxazoles can be adapted.
One prominent method involves the nucleophilic aromatic substitution on a 3-chloro-1,2-benzisoxazole (B94866) precursor. This reaction can be efficiently promoted by microwave irradiation, often leading to good-to-high yields in a relatively short reaction time. nih.gov The synthesis of the required 3-chloro-1,2-benzisoxazole can also be achieved from the corresponding 3-hydroxy-1,2-benzisoxazole, again utilizing microwave-assisted heating. nih.gov For the synthesis of This compound , this would likely start from 4,6-dimethyl-1,2-benzisoxazol-3-ol.
Another versatile approach involves the cyclization of ortho-hydroxyaryl N-H ketimines. This method offers a divergent pathway where, under anhydrous conditions, N-O bond formation leads to the benzisoxazole ring system. organic-chemistry.org Furthermore, the reaction of 2,2'-dithiobenzonitriles with a metal amide of a secondary amine, followed by treatment with an oxidizing agent, presents an efficient route to 3-amino-1,2-benzisothiazoles, a related class of compounds, and similar strategies could be explored for their oxygen-containing counterparts. google.com
The development of green and efficient synthetic methods is a growing trend. The use of aqueous media and reusable catalysts, such as samarium triflate, for the synthesis of benzoxazoles from o-aminophenols and aldehydes highlights a move towards more environmentally benign processes that could be adapted for benzisoxazole synthesis. organic-chemistry.org
| Synthetic Approach | Key Features | Potential for this compound |
| Microwave-assisted Nucleophilic Aromatic Substitution | Rapid reaction times, high yields. nih.gov | Applicable starting from 3-chloro-4,6-dimethyl-1,2-benzisoxazole. nih.gov |
| Cyclization of ortho-hydroxyaryl N-H ketimines | Divergent synthesis, common intermediate. organic-chemistry.org | A potential route if the corresponding ketimine can be readily prepared. |
| Greener Synthetic Routes | Use of aqueous media, reusable catalysts. organic-chemistry.org | Future development could lead to more sustainable production methods. |
Advanced Computational Approaches in Drug Discovery
In the absence of extensive empirical data, computational studies provide a powerful tool to predict the physicochemical properties, potential biological activities, and structure-activity relationships (SAR) of novel compounds like This compound . For the broader class of benzisoxazole derivatives, computational methods such as molecular docking, density functional theory (DFT), and molecular dynamics simulations are routinely employed to understand their interactions with biological targets. nih.govtandfonline.comnih.gov
Molecular docking studies have been instrumental in elucidating the binding modes of benzisoxazole-based inhibitors with various enzymes, such as acetylcholinesterase (AChE). nih.gov These studies help in identifying key amino acid residues involved in the binding, providing a rational basis for the design of more potent and selective inhibitors. nih.gov DFT studies are used to model quantum chemical parameters and drug-likeness profiles, which can be correlated with experimental biological activities. tandfonline.com
For This compound , some basic computational data is available from chemical suppliers.
| Computed Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O | chemscene.com |
| Molecular Weight | 162.19 g/mol | chemscene.com |
| TPSA (Topological Polar Surface Area) | 52.05 Ų | chemscene.com |
| LogP | 2.02684 | chemscene.com |
| Hydrogen Bond Acceptors | 3 | chemscene.com |
| Hydrogen Bond Donors | 1 | chemscene.com |
| Rotatable Bonds | 0 | chemscene.com |
This data suggests that This compound has drug-like properties according to Lipinski's rule of five. Future computational work could involve docking this specific molecule into the binding sites of known benzisoxazole targets to predict its potential biological activity and guide synthetic efforts for optimization.
Exploration of New Biological Targets and Polypharmacology
The benzisoxazole scaffold is a well-established pharmacophore with a remarkable range of biological activities, making it a prime candidate for polypharmacology – the ability of a single compound to interact with multiple targets. nih.gov This property is particularly relevant for complex diseases such as those affecting the central nervous system (CNS). nih.gov
Benzisoxazole derivatives have been successfully developed as antipsychotic drugs (e.g., risperidone, iloperidone), anticonvulsants (e.g., zonisamide), and are being investigated for a multitude of other therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents. nih.govnih.govresearchgate.netresearchgate.net The biological activity is often modulated by the nature and position of substituents on the benzisoxazole ring system. For instance, substitution at the 6-position with groups like chlorine has been shown to influence receptor affinity in antipsychotic agents. taylorandfrancis.com
Given this precedent, This compound is a promising candidate for screening against a wide range of biological targets. The presence of the 3-amino group is a common feature in many bioactive benzisoxazoles, while the dimethyl substitution pattern on the benzene (B151609) ring could confer a unique pharmacological profile.
Potential biological targets for This compound could include:
Dopamine and Serotonin Receptors: Key targets for antipsychotic and antidepressant drugs. nih.govijpsr.info
Acetylcholinesterase (AChE): A target for the treatment of Alzheimer's disease. nih.govnih.gov
Various Kinases: Implicated in cancer and inflammatory diseases.
Bacterial and Fungal Enzymes: For the development of new antimicrobial agents. nih.govresearchgate.net
Histone Deacetylases (HDACs): A target for anticancer therapies. nih.gov
The exploration of the polypharmacology of This compound could reveal novel therapeutic opportunities and provide a deeper understanding of the structure-activity relationships within the benzisoxazole class.
Applications in Chemical Biology and Material Science
Beyond their direct therapeutic applications, benzisoxazole derivatives are valuable tools in chemical biology and have potential applications in material science. As building blocks, they offer a rigid scaffold that can be functionalized to create chemical probes for studying biological processes. For example, fluorescently labeled benzisoxazoles could be synthesized to visualize their interactions with cellular targets.
In material science, heterocyclic compounds are often explored for their electronic and photophysical properties. Benzoxazoles, a closely related class of compounds, are used in the synthesis of various functional materials. nih.govresearchgate.net While the material science applications of This compound have not been explored, its aromatic and heterocyclic nature suggests it could be investigated for use in organic light-emitting diodes (OLEDs), sensors, or as a component in novel polymers. The amino group provides a convenient handle for further chemical modification and incorporation into larger molecular architectures.
The future of research on This compound will likely involve a multidisciplinary approach, combining novel synthetic strategies, advanced computational modeling, and broad biological screening to unlock its full potential as a therapeutic agent, a chemical probe, or a novel material.
Q & A
Q. What are the recommended synthetic methodologies for 4,6-Dimethylbenzo[d]isoxazol-3-amine, and how do reaction conditions influence yield?
A practical approach involves adapting multicomponent cascade annulation reactions. For example, I-DMSO-mediated transannulation of benzo[d]isoxazol-3-amine with aryl methyl ketones and enaminones can generate substituted pyrimidine derivatives. This method avoids metal catalysts and allows one-pot formation of multiple bonds . Optimizing stoichiometry (e.g., 1:1:1 molar ratio of substrates) and reaction time (12–24 hours at 80–100°C) improves yields. Solvent-free conditions, as seen in triazine syntheses, may also enhance efficiency for dimethyl derivatives .
Q. How can researchers characterize the purity and structural integrity of this compound?
Standard analytical techniques include:
- NMR spectroscopy : Confirm methyl group positions (δ 2.3–2.5 ppm for aromatic methyl protons) and amine protons (δ 5.0–5.5 ppm).
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z 177.1 for CHNO).
- Melting point analysis : Compare observed values (e.g., 109–111°C for related benzoxadiazoles) with literature data to detect impurities .
Q. What stability considerations are critical for handling this compound in experimental workflows?
Store the compound under inert gas (N or Ar) at –20°C to prevent oxidation of the amine group. Avoid prolonged exposure to light, as isoxazole rings may undergo photodegradation. Use anhydrous solvents (e.g., DMF or THF) for reactions to minimize hydrolysis .
Advanced Research Questions
Q. How can the regioselective functionalization of this compound be achieved for targeted derivative synthesis?
Electrophilic aromatic substitution (EAS) at the para position of the isoxazole ring is feasible due to electron-donating methyl groups. For bromination, use NBS (N-bromosuccinimide) in DCM at 0°C to introduce Br at C5. Alternatively, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids can attach substituents to the C7 position . Computational modeling (e.g., DFT) predicts reactive sites by analyzing frontier molecular orbitals .
Q. What mechanistic insights explain contradictions in catalytic efficiency between metal-free and transition-metal-mediated syntheses of benzisoxazole derivatives?
Metal-free methods (e.g., I-DMSO systems) rely on oxidative C–N bond formation via radical intermediates, while transition metals (e.g., Cu) facilitate Ullmann-type couplings. Discrepancies in yield often arise from competing side reactions: radical pathways may generate by-products under aerobic conditions, whereas metal catalysts require strict moisture control. Kinetic studies (e.g., monitoring via in-situ IR) clarify dominant pathways .
Q. How can researchers evaluate the pharmacological potential of this compound derivatives using in vitro models?
- Antioxidant assays : Measure DPPH radical scavenging activity (IC values) and compare with ascorbic acid controls.
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify structure-activity relationships (SAR). Derivatives with electron-withdrawing groups (e.g., –NO) often show enhanced activity .
- Docking studies : Simulate binding to target proteins (e.g., COX-2 or EGFR) using AutoDock Vina to prioritize synthetic targets .
Q. What strategies resolve data inconsistencies in biological activity across structurally similar benzisoxazole derivatives?
Apply multivariate statistical analysis (e.g., PCA or PLS-DA) to correlate substituent effects (e.g., Hammett σ values) with bioactivity. For example, methyl groups may enhance lipophilicity (logP ~2.0), improving membrane permeability, while polar groups reduce it. Validate hypotheses via SAR studies using a library of 10–15 analogs .
Q. How can computational tools predict the metabolic fate of this compound in drug development?
Use in silico platforms like SwissADME or MetaPrint2D to simulate Phase I/II metabolism. Key predictions:
- Phase I : Oxidative demethylation at C4 or C6 by CYP3A4.
- Phase II : Glucuronidation of the amine group. Experimental validation via LC-MS/MS of hepatocyte incubations confirms major metabolites .
Methodological Tables
Q. Table 1. Key Synthetic Routes for Benzisoxazole Derivatives
| Method | Substrates | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| I-DMSO annulation | Aryl ketones, enaminones | 80°C, 24 h, solvent-free | 65–78 | |
| Solvent-free trimerization | Nitriles, guanidine | 120°C, 6 h | 70–85 |
Q. Table 2. Bioactivity Data for Benzisoxazole Analogs
| Derivative | Target (IC, μM) | Antioxidant Activity (% inhibition) | Cytotoxicity (HeLa, IC, μM) |
|---|---|---|---|
| 4,6-Dimethyl (parent) | N/A | 22 ± 3 | >100 |
| 5-Nitro substituted | COX-2 (1.2) | 58 ± 5 | 12.4 ± 1.1 |
| 7-Trifluoromethyl | EGFR (0.9) | 45 ± 4 | 8.7 ± 0.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
